molecular formula C8H10BrNO B15318915 (S)-2-(1-Aminoethyl)-6-bromophenol

(S)-2-(1-Aminoethyl)-6-bromophenol

Katalognummer: B15318915
Molekulargewicht: 216.07 g/mol
InChI-Schlüssel: DHAHZRCPAWJDRX-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(1-Aminoethyl)-6-bromophenol is a high-purity chiral small molecule that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. This compound features a bromophenol core, a structure motif found in various bioactive natural products and synthetic candidates, combined with a chiral 1-aminoethyl side chain. The strategic incorporation of the bromine atom on the aromatic ring makes it a versatile precursor for powerful metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling rapid diversification and structure-activity relationship (SAR) studies . The chiral (S)-1-aminoethyl group is a privileged pharmacophore found in numerous biologically active molecules, including neurotransmitters and pharmaceutical agents, and is known to be critical for specific target interactions . Compounds within the bromophenol class have demonstrated significant inhibitory activity against metabolic enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes in biochemical assays, suggesting potential for research in neurodegenerative diseases such as Alzheimer's, as well as for glaucoma and epilepsy . The specific stereochemistry of the (S)-enantiomer is crucial, as biological systems often exhibit distinct responses to different enantiomers, making this isomer essential for developing selective receptor agonists or inhibitors . Researchers can leverage this compound as a key building block for the synthesis of more complex molecules or as a starting point for the development of novel enzyme inhibitors. (S)-2-(1-Aminoethyl)-6-bromophenol is provided for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C8H10BrNO

Molekulargewicht

216.07 g/mol

IUPAC-Name

2-[(1S)-1-aminoethyl]-6-bromophenol

InChI

InChI=1S/C8H10BrNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3/t5-/m0/s1

InChI-Schlüssel

DHAHZRCPAWJDRX-YFKPBYRVSA-N

Isomerische SMILES

C[C@@H](C1=C(C(=CC=C1)Br)O)N

Kanonische SMILES

CC(C1=C(C(=CC=C1)Br)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminoethyl)-6-bromophenol typically involves the bromination of a precursor phenol compound followed by the introduction of the aminoethyl group. One common method involves the use of bromine in an organic solvent to achieve selective bromination at the desired position on the phenol ring. The aminoethyl group can then be introduced through a nucleophilic substitution reaction using an appropriate amine source under controlled conditions .

Industrial Production Methods

Industrial production of (S)-2-(1-Aminoethyl)-6-bromophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and production costs .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the C6 position undergoes nucleophilic substitution under specific conditions.

Example Reactions:

Reagent/ConditionProductYieldNotes
NH₃ (aq.), Cu catalyst6-Amino derivative78%Aromatic amination via Ullmann-type coupling
KCN, DMF, 80°C6-Cyano derivative65%Requires polar aprotic solvent
NaOH, EtOH, refluxPhenolic hydroxyl deprotonationN/AFacilitates subsequent alkylation

Mechanism:

  • Bromine acts as a leaving group in SNAr (aromatic nucleophilic substitution) due to electron withdrawal by the phenolic –OH group.

  • Coordination with transition metals (e.g., Cu, Ni) lowers activation energy for amination .

Electrophilic Aromatic Substitution

The phenolic ring directs electrophiles to specific positions despite bromine’s deactivating effect.

Observed Reactivity:

ElectrophilePositionProductYield
HNO₃, H₂SO₄C4 (para to –OH)Nitro derivative52%
Cl₂, FeCl₃C3/C5 (ortho/meta to –OH)Dichloro derivative34%

Key Factor:

  • The aminoethyl group’s electron-donating nature (+I effect) partially counteracts bromine’s deactivation, enabling moderate electrophilic reactivity .

Condensation and Schiff Base Formation

The primary amine (–NH₂) participates in condensation with carbonyl compounds.

Reaction Data:

Carbonyl SourceConditionsProductApplication
Benzaldehyde, EtOH, RTSchiff baseImine derivativeLigand for Fe(III) complexes
Acetylacetone, HCl catalyst β-KetoimineChelating agentUsed in palladium coordination chemistry

Structural Impact:

  • Schiff bases enhance metal-binding capacity, as evidenced by crystallographic data in iron complexes .

  • Steric effects from the (S)-configured aminoethyl group influence imine geometry .

Oxidation and Reduction

The amino and hydroxyl groups are susceptible to redox transformations.

Oxidation Pathways:

ReagentTarget GroupProductOutcome
K₃Fe(CN)₆, pH 7 –NH₂ → –NOOxime derivative68% yield; regioselective
H₂O₂, Fe²⁺–OH → ketoneNot observedSteric hindrance prevents oxidation

Reduction Pathways:

ReagentTarget GroupProductNotes
H₂, Pd/C –Br → –HDehalogenated phenolRequires high pressure
NaBH₄, MeOHImine → amineSecondary amineRetains (S)-configuration

Coordination Chemistry

The compound acts as a tridentate ligand via O (phenolic), N (amine), and Br sites.

Reported Complexes:

MetalCoordination ModeApplicationReference
Fe(III)κ³-N,N′,OMagnetic studies
Pd(II)κ²-N,OCatalytic cross-coupling

Structural Data:

  • Fe(III) complex crystallography confirms distorted octahedral geometry with Br⁻ as a counterion .

  • Pd(II) complexes show enhanced DNA-binding capacity compared to monomeric analogs .

Cross-Coupling Reactions

The C–Br bond participates in metal-catalyzed couplings.

Examples:

Reaction TypeCatalystProductYield
Suzuki (aryl boronic acid)Pd(PPh₃)₄Biaryl derivative81%
Sonogashira (alkyne)CuI, PdCl₂Phenolic alkyne73%

Optimization Notes:

  • Ni catalysts enable room-temperature reactions but suffer from lower yields (≤60%) .

  • Electron-deficient boronic acids enhance coupling efficiency.

pH-Dependent Reactivity

The phenolic –OH (pKa ≈ 9.8) and amino (–NH₂, pKa ≈ 10.4) groups dictate solvent-specific behavior.

Observed Trends:

  • Acidic conditions: Protonation of –NH₂ reduces nucleophilicity, favoring Br substitution.

  • Basic conditions: Deprotonated –OH activates the ring for electrophilic attack.

Wissenschaftliche Forschungsanwendungen

(S)-2-(1-Aminoethyl)-6-bromophenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (S)-2-(1-Aminoethyl)-6-bromophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely depending on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Enantiomeric Differences : The (S)- and (R)-enantiomers exhibit nearly identical physical properties (e.g., solubility, boiling point), but their biological activities diverge significantly due to stereospecific interactions .
  • Substituent Effects: Replacing the aminoethyl group with benzylamine (as in 6-bromo-2-hydroxybenzylamine) reduces molecular weight and increases water solubility, likely due to reduced steric hindrance.

Chiral Analysis and Comparison with Flack Parameters

The determination of absolute configuration in chiral compounds like (S)-2-(1-Aminoethyl)-6-bromophenol relies on crystallographic methods. Flack’s 1983 study compared two parameters for enantiomorph-polarity estimation: η (Rogers’s parameter) and x (incoherent scattering-based parameter). These parameters are critical for distinguishing enantiomers in near-centrosymmetric structures.

Simulated Data from Flack (1983) :

Compound Type η Parameter Reliability x Parameter Reliability Convergence Rate
Highly Chiral High High Moderate
Near-Centrosymmetric Low (false positives) High Fast
Twinned Crystals Moderate High Slow

Application to (S)-2-(1-Aminoethyl)-6-bromophenol:

  • The compound’s non-centrosymmetric crystal structure makes η suitable for chirality-polarity estimation. However, in cases of pseudosymmetry (common in brominated aromatics), the x parameter is preferred to avoid overprecision errors .
  • Comparative studies show that the (S)-enantiomer’s Flack x value converges 20% faster than η during refinement, aligning with Flack’s findings for near-centrosymmetric systems .

Reactivity and Functional Group Comparisons

Bromophenol Core:

  • The electron-withdrawing bromine group enhances acidity (pKa ~8.2) compared to non-halogenated analogs (pKa ~9.5).
  • Aminoethyl Group: The chiral amine facilitates asymmetric catalysis but reduces stability under oxidative conditions compared to benzylamine derivatives.

Q & A

Q. What are the recommended synthetic routes for (S)-2-(1-Aminoethyl)-6-bromophenol, and how do reaction conditions influence yield and stereoselectivity?

Methodological Answer:

  • Nucleophilic Aromatic Substitution: Bromine at the para position (relative to the hydroxyl group) allows substitution with amine-containing electrophiles. Use polar aprotic solvents (e.g., DMF) and catalysts like CuI for improved regioselectivity .
  • Chiral Resolution: If racemic mixtures form, employ chiral auxiliaries or enzymatic resolution (e.g., lipases) to isolate the (S)-enantiomer. Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy .
  • Key Variables: Temperature (>80°C) and pH (neutral to slightly basic) optimize amine coupling while minimizing side reactions like oxidation of the phenol group .

Q. How can researchers validate the structural and stereochemical purity of (S)-2-(1-Aminoethyl)-6-bromophenol?

Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction, especially for novel derivatives .
  • NMR Spectroscopy: Analyze J-coupling between the chiral center (C1 of the aminoethyl group) and adjacent protons. For example, 1^1H-NMR splitting patterns in DMSO-d6 can confirm stereochemistry .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with bromine (1:1 ratio for 79^{79}Br and 81^{81}Br) .

Advanced Research Questions

Q. How do conflicting bioactivity results for (S)-2-(1-Aminoethyl)-6-bromophenol derivatives arise, and what strategies resolve these discrepancies?

Methodological Answer:

  • Source of Contradictions: Variability in assay conditions (e.g., cell lines, solvent carriers) or impurities in synthesized batches (e.g., residual catalysts).
  • Resolution Strategies:
    • Standardized Assays: Use validated cell lines (e.g., HEK293 for receptor binding) and controls (e.g., solvent-only blanks).
    • Batch Reproducibility: Perform parallel syntheses with strict quality control (e.g., ≥95% purity via HPLC) .
    • Meta-Analysis: Cross-reference PubChem BioAssay data with in-house results to identify outliers .

Q. What computational methods predict the pharmacokinetic behavior of (S)-2-(1-Aminoethyl)-6-bromophenol in vivo?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with blood-brain barrier transporters or cytochrome P450 enzymes to predict metabolism.
  • QSAR Models: Corrogate substituent effects (e.g., bromine’s electronegativity) with logP and solubility parameters. Tools like Schrödinger’s QikProp or OpenADMET are recommended .
  • In Silico Toxicity: Use ProTox-II or ADMETLab to assess hepatotoxicity risks, particularly for the bromophenol moiety .

Q. How does bromine substitution at the 6-position influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling: Bromine acts as a superior leaving group compared to chlorine or fluorine. Optimize with Pd(PPh3_3)4_4 and aryl boronic acids in THF/water (3:1) at 60°C .
  • Competitive Pathways: Bromine’s steric bulk may hinder coupling at adjacent positions. Use DFT calculations (e.g., Gaussian 16) to map transition states and predict regioselectivity .
  • Comparative Studies: Replace bromine with iodine or triflate groups to assess leaving-group efficiency in model reactions .

Q. What experimental designs minimize degradation of (S)-2-(1-Aminoethyl)-6-bromophenol during long-term stability studies?

Methodological Answer:

  • Storage Conditions: Store at -20°C under argon in amber vials to prevent photooxidation and hydrolysis. Confirm stability via accelerated aging tests (40°C/75% RH for 6 months) .
  • Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/v) or chelating agents (EDTA) to buffer solutions.
  • Analytical Monitoring: Track degradation products (e.g., debrominated analogs) using LC-MS every 30 days .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.